4-Acetoxybenzenesulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
46331-24-2 |
|---|---|
Molecular Formula |
C8H8O5S |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
4-acetyloxybenzenesulfonic acid |
InChI |
InChI=1S/C8H8O5S/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12/h2-5H,1H3,(H,10,11,12) |
InChI Key |
PCWITQSPDHVTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Acetoxybenzenesulfonic Acid and Its Salts
Established Synthetic Pathways for 4-Acetoxybenzenesulfonic Acid Sodium Salt
The traditional synthesis of sodium 4-acetoxybenzenesulfonate is typically a multi-step process requiring careful control of reaction conditions to achieve the desired product while minimizing the formation of impurities.
A common and logical synthetic pathway involves two main transformations: the sulfonation of a benzene (B151609) derivative followed by modification of a functional group, or vice versa. One plausible route begins with the sulfonation of phenol (B47542), followed by acetylation of the hydroxyl group and subsequent neutralization to form the sodium salt.
Route 1: Sulfonation followed by Acetylation
Sulfonation of Phenol: Phenol is reacted with a sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), to introduce a sulfonic acid (-SO₃H) group onto the benzene ring. The reaction is typically directed to the para position due to the ortho, para-directing nature of the hydroxyl group. This step yields 4-hydroxybenzenesulfonic acid.
Acetylation of 4-Hydroxybenzenesulfonic Acid: The resulting 4-hydroxybenzenesulfonic acid is then acetylated using an agent like acetic anhydride (B1165640) or acetyl chloride. This reaction converts the hydroxyl (-OH) group to an acetoxy (-OCOCH₃) group, forming this compound.
Neutralization: The final step involves neutralizing the this compound with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to produce the target compound, sodium 4-acetoxybenzenesulfonate.
Route 2: Acetylation followed by Sulfonation
Acetylation of Phenol: Phenol is first acetylated to form phenyl acetate (B1210297).
Sulfonation of Phenyl Acetate: The phenyl acetate is then sulfonated. The acetoxy group is also an ortho, para-director, leading to the formation of this compound.
Neutralization: The resulting acid is neutralized with a sodium base to yield the final sodium salt.
The synthesis of related compounds, such as benzenesulfonic acid itself, often involves the direct sulfonation of benzene using sulfur trioxide. prepchem.com The neutralization of the resulting sulfonic acid to form its salt is a critical final step, which can be performed using various sodium-containing bases. google.com
A primary challenge in sulfonation is the formation of byproducts. For instance, in the sulfonation of benzene, diphenyl sulfone is a known impurity. prepchem.com When sulfonating phenol or its derivatives, controlling the reaction temperature is critical to prevent polysubstitution and oxidation side reactions. wikipedia.org Furthermore, sulfonation with sulfuric acid is a reversible reaction, and the water produced can shift the equilibrium, reducing the yield. chemicalbook.com
| Challenge | Description | Mitigation Strategy |
| Byproduct Formation | The formation of sulfones (Ar-SO₂-Ar) can occur, especially at higher temperatures. Polysulfonation is also a risk with highly activated rings. chemicalbook.com | Use of milder sulfonating agents (e.g., sulfur trioxide-base complexes), addition of reagents like acetic anhydride to suppress sulfone formation, and precise temperature control. prepchem.comresearchgate.net |
| Reaction Kinetics | Sulfonation reactions are often highly exothermic, which can lead to runaway reactions and decreased selectivity if not properly managed. dicp.ac.cn | Slow, controlled addition of the sulfonating agent, efficient heat removal using jacketed reactors or microreactors, and use of a solvent to dissipate heat. asiachmical.com |
| Reaction Reversibility | The water formed during sulfonation with sulfuric acid can hydrolyze the product, shifting the equilibrium back to the starting materials. chemicalbook.com | Using sulfonating agents that do not produce water (e.g., SO₃, chlorosulfuric acid) or removing water as it forms via azeotropic distillation. chemicalbook.comchemithon.com |
| Hydrolysis of Ester Group | In the sulfonation of phenyl acetate, the acidic conditions can potentially hydrolyze the acetoxy group back to a hydroxyl group, leading to a mixture of products. | Careful selection of reaction temperature and time to favor sulfonation over hydrolysis. Alternatively, performing the acetylation step after sulfonation avoids this issue. |
| Purification | Separating the desired sulfonic acid from excess sulfuric acid and byproducts can be complex. | Isolation of the product as its salt (e.g., sodium salt), which often has different solubility characteristics, allowing for purification through crystallization. |
Exploration of Novel Synthetic Approaches for Sulfonic Acids
To overcome the limitations of traditional methods, researchers have explored novel synthetic approaches that offer improvements in efficiency, reaction time, and environmental impact.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields. For sulfonic acid derivatives, microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating. For example, the conversion of bromides to sodium sulfonates, a precursor step for many sulfonic acid derivatives, requires only 10-15 minutes of microwave heating at 160°C, compared to 24 hours of conventional refluxing. nih.gov This rapid and efficient heating can lead to higher purity products by minimizing the time for side reactions to occur. nih.govorganic-chemistry.org
Solvent-free synthesis is another innovative approach that aligns with the principles of green chemistry. These reactions reduce waste and eliminate the need for potentially toxic and expensive organic solvents. A notable example is the sulfonation of nitrobenzene (B124822) using sulfur trioxide in a microreactor under solvent-free conditions, which achieved a high yield in a residence time of less than two seconds. dicp.ac.cn Similarly, sulfonic acid-functionalized mesoporous organosilica has been synthesized using a solvent-free, one-step method, highlighting the potential of this technique for creating solid acid catalysts. rsc.org
| Synthesis Technique | Key Advantages | Example Application |
| Microwave-Assisted Synthesis | - Drastically reduced reaction times (minutes vs. hours) nih.gov- Improved reaction yields nih.gov- Enhanced product purity by minimizing byproduct formation acs.org | Conversion of bromides to sodium sulfonates in 15 minutes, a key step for sulfonyl chloride precursors. nih.gov |
| Solvent-Free Synthesis | - Eliminates the need for organic solvents, reducing waste and environmental impact amazonaws.com- Simplifies product work-up and purification rsc.org- Can lead to very high reaction rates and efficiency dicp.ac.cn | Sulfonation of nitrobenzene in a microreactor with a residence time of <2 seconds. dicp.ac.cn |
Optimizing reaction conditions is paramount for maximizing the yield and purity of sulfonic acids. Key parameters that are often adjusted include temperature, molar ratio of reactants, and the choice of catalyst or solvent.
Modern process optimization often employs advanced reactor designs. For instance, rotating packed beds (RPBs) and microreactors provide significantly better mixing and heat transfer compared to traditional stirred-tank reactors. dicp.ac.cnresearchgate.net This enhanced control minimizes side reactions and can lead to higher selectivity and yield. In a study on phenol sulfonation, using an RPB increased the yield of the desired p-isomer by over 6% compared to a conventional reactor. researchgate.net
The purity of the sulfonating agent is also crucial. Anhydrous sulfur trioxide (SO₃) gas is highly reactive and efficient, but for sensitive substrates, diluted SO₃ gas can provide better control over the reaction's intensity. asiachmical.com The molar ratio of the sulfonating agent to the substrate must be precisely controlled; a slight excess is often used to ensure complete conversion, but a large excess can lead to unwanted side products. chemithon.com
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Influences reaction rate and selectivity. Higher temperatures can increase sulfone formation. chemicalbook.comdntb.gov.ua | Maintain optimal temperature range using advanced cooling systems or microreactors for precise heat management. asiachmical.com |
| Molar Ratio (Sulfonating Agent:Substrate) | Affects conversion rate and byproduct formation. Insufficient agent leads to incomplete reaction; excess can cause side reactions. chemithon.com | Use a slight stoichiometric excess of the sulfonating agent and monitor the reaction progress to determine the optimal ratio. dicp.ac.cn |
| Reactor Type | Impacts mixing, mass transfer, and heat control, which affects selectivity and yield. researchgate.net | Employ process intensification technologies like rotating packed beds (RPBs) or microreactors for superior control. dicp.ac.cnresearchgate.net |
| Catalyst/Additives | Can influence the isomeric distribution of the product and suppress side reactions. asiachmical.com | Use catalysts to direct sulfonation to a specific position or additives to inhibit sulfone formation. asiachmical.com |
Green Chemistry Principles in Sulfonic Acid Synthesis
Applying the principles of green chemistry to sulfonic acid synthesis aims to reduce the environmental footprint of these important industrial processes. This involves developing safer, more efficient, and less wasteful chemical pathways. researchgate.net
A key focus of green sulfonation is the replacement of hazardous reagents like fuming sulfuric acid and chlorosulfuric acid with more benign alternatives. researchgate.net Recent advances include the use of thiourea (B124793) dioxide as a stable, easy-to-handle sulfur dioxide surrogate in a transition metal-free, one-step synthesis of aryl sulfonic acids. rsc.org Another approach utilizes Brønsted acidic ionic liquids, which can be recycled and used under mild, aqueous conditions. organic-chemistry.org
Water is increasingly being used as a green solvent in chemical reactions due to its safety and low environmental impact. mdpi.com Methodologies have been developed for the synthesis of sulfonamide derivatives—compounds closely related to sulfonic acids—using water as the solvent, which simplifies product isolation and eliminates the need for volatile organic compounds. mdpi.com
Furthermore, designing processes with high atom economy is a core tenet of green chemistry. acs.org This involves maximizing the incorporation of all materials used in the process into the final product. Solvent-free and catalytic approaches are particularly effective in improving atom economy by reducing the amount of auxiliary substances used. rsc.orgamazonaws.com
| Green Chemistry Principle | Application in Sulfonic Acid Synthesis |
| Prevention of Waste | Using solvent-free reaction conditions or recyclable solvents like ionic liquids to minimize waste streams. rsc.orgamazonaws.com |
| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product, such as direct sulfonation with SO₃. acs.org |
| Less Hazardous Chemical Syntheses | Replacing traditional sulfonating agents like oleum (B3057394) with safer alternatives such as thiourea dioxide or silica (B1680970) sulfuric acid. amazonaws.comrsc.org |
| Designing Safer Chemicals | Developing sulfonic acid products with improved biodegradability to reduce their environmental persistence. futuremarketinsights.com |
| Safer Solvents and Auxiliaries | Using water as a reaction solvent instead of volatile organic compounds. mdpi.com |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of aromatic compounds. researchgate.net |
| Catalysis | Employing recyclable solid acid catalysts or ionic liquids to replace stoichiometric reagents, which are consumed in the reaction. rsc.orgorganic-chemistry.org |
Reaction Mechanisms and Kinetics Involving 4 Acetoxybenzenesulfonic Acid
Broader Mechanistic Insights from Related Sulfonation Reactions
Further experimental research is required to elucidate the specific chemical kinetics and reaction mechanisms of 4-acetoxybenzenesulfonic acid.
Electrophilic Aromatic Substitution Mechanisms in Sulfonation
The sulfonation of aromatic compounds is a cornerstone of organic synthesis, proceeding through an electrophilic aromatic substitution pathway. nih.gov In the case of substrates like phenol (B47542), which are structurally related to the precursor of this compound, the hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. vedantu.com The acetoxy group in phenyl acetate (B1210297) (the precursor to this compound) is also an ortho, para-director, although it is less activating than a hydroxyl group.
The generally accepted mechanism for electrophilic aromatic sulfonation involves the following key steps:
Generation of the Electrophile : The actual electrophile in sulfonation is typically sulfur trioxide (SO₃). byjus.com In concentrated sulfuric acid, SO₃ is generated through an equilibrium between two molecules of sulfuric acid. khanacademy.org Fuming sulfuric acid (oleum) serves as a richer source of SO₃. byjus.com The SO₃ molecule is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms, rendering the sulfur atom electron-deficient. youtube.com
Formation of the Sigma (σ) Complex : The π-electrons of the aromatic ring attack the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. nih.govslideshare.net The positive charge in this intermediate is delocalized across the ring, particularly at the ortho and para positions relative to the point of attack.
Deprotonation to Restore Aromaticity : A base in the reaction mixture, typically HSO₄⁻ or a water molecule, removes a proton from the carbon atom bearing the -SO₃H group. slideshare.net This step restores the aromatic π-system and results in the formation of the benzenesulfonate (B1194179) anion.
Protonation : The sulfonate anion is subsequently protonated in the acidic medium to yield the final sulfonic acid product.
The sulfonation of phenol is temperature-dependent. At lower temperatures (around 25-288 K), the kinetically controlled product, o-phenolsulfonic acid, is favored. vedantu.comquora.com At higher temperatures (around 100°C or 373 K), the thermodynamically more stable p-phenolsulfonic acid is the major product. vedantu.comquora.com This thermodynamic stability is attributed to reduced steric hindrance between the bulky sulfonic acid group and the hydroxyl group when they are in a para arrangement. quora.com Given that this compound is the para-substituted isomer, its formation is favored under conditions that allow for thermodynamic control.
Termolecular and Concerted Pathways in Sulfonation
While the classical two-step mechanism provides a fundamental understanding, kinetic and computational studies suggest more nuanced pathways for aromatic sulfonation, particularly involving termolecular and concerted mechanisms. researchgate.net These models propose the involvement of more than one molecule of the sulfonating agent (e.g., SO₃) in the rate-determining step.
Termolecular Mechanisms:
Research, including density functional theory (DFT) calculations, has indicated that the sulfonation of benzene (B151609) can proceed through a trimolecular electrophilic substitution. researchgate.net In this pathway, the transition state involves the aromatic molecule, an SO₃ molecule acting as the electrophile, and a second molecule that acts as a catalyst or proton shuttle. researchgate.net For instance, in the presence of sulfuric acid, the trimolecular system can be represented as C₆H₆ + SO₃ + H₂SO₄, where H₂SO₄ facilitates the proton transfer. researchgate.net In aprotic solvents, the system may involve the aromatic compound and two molecules of SO₃ (C₆H₆ + 2SO₃). researchgate.net
These termolecular pathways are characterized by the formation of a trimolecular π-complex, which then proceeds through a transition state to complete the substitution. researchgate.net Such mechanisms are often associated with lower activation barriers compared to a simple bimolecular reaction, suggesting they can be spontaneous in certain polar solvents. researchgate.net
Concerted Pathways:
Computational studies have also supported the existence of a low-energy concerted pathway, particularly in the gas phase or in apolar solvents. nih.gov This mechanism involves two molecules of SO₃ forming a cyclic transition state with the aromatic ring. nih.gov In this concerted process, the attack of the electrophile and the removal of the proton occur in a more synchronized fashion, bypassing a distinct arenium ion intermediate. nih.gov One of the SO₃ molecules acts as the primary electrophile, while the second SO₃ molecule assists in abstracting the proton. nih.gov This assistance significantly lowers the activation energy for the proton transfer step. nih.gov
The kinetics of phenol sulfonation have been studied, providing insight into the energy requirements of the process. The following table presents kinetic data for the sulfonation of phenol with concentrated sulfuric acid.
| Kinetic Parameter | Value | Units |
| Pre-exponential factor (k₁) | 5.74 x 10³ | |
| Activation energy (E₁) | 8.17 | kJ/mol |
| Pre-exponential factor (k₋₁) | 6.95 x 10³ | |
| Activation energy (E₋₁) | 6.18 | kJ/mol |
| Pre-exponential factor (k₂) | 1.43 x 10¹⁰ | |
| Activation energy (E₂) | 69.35 | kJ/mol |
| Pre-exponential factor (k₋₂) | 0.05 x 10³ | |
| Activation energy (E₋₂) | 14.17 | kJ/mol |
| Data sourced from a kinetic study on the sulfonation of phenol in a stirred tank reactor. researchgate.net |
Applications in Advanced Materials and Catalysis Research
Role in Polymer and Monomer Synthesis
4-Acetoxybenzenesulfonic acid plays a crucial role as an intermediate in the multi-step synthesis of novel polymers and monomers with tailored properties for specific high-performance applications.
In the pursuit of new materials for advanced electrochemical applications, this compound sodium salt has been successfully synthesized as a key intermediate in a nine-step route to produce novel zwitterionic perfluorosulfonimide (PFSI) monomers and polymers. etsu.eduproquest.com This synthetic pathway is part of a broader research effort to develop next-generation materials that can offer improved performance and stability. etsu.eduproquest.com
The synthesis involves a series of carefully controlled reactions to build the complex structure of the target PFSI monomer. The successful preparation of the this compound sodium salt marks a critical milestone within this multi-step process, demonstrating the feasibility of the designed synthetic route. etsu.eduproquest.com The characterization of this and other intermediates is typically carried out using a range of analytical techniques, including melting point determination, gas chromatography-mass spectrometry (GC-MS), gel permeation chromatography (GPC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy (¹³C, ¹H, and ¹⁹F). etsu.edu
The development of new zwitterionic perfluorosulfonimide (PFSI) monomers, for which this compound is a precursor, is directly aimed at advancing Polymer Electrolyte Membrane (PEM) fuel cell technology. etsu.eduproquest.com These novel PFSI polymers are anticipated to serve as advanced electrolytes, potentially replacing the traditionally used perfluorosulfonic acid (PFSA) polymers. etsu.eduproquest.com
Mechanistic Understanding of Catalytic Processes
Understanding the reaction mechanisms at a molecular level is crucial for optimizing catalyst performance and designing more efficient chemical processes. The sulfonic acid group plays a central role in the catalytic pathways of many acid-catalyzed reactions.
Catalytic Pathways in Glycerol (B35011) Conversion to Solketal (B138546)
The conversion of glycerol to solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is an important value-adding process for surplus glycerol from biodiesel production. This reaction is an acetalization (specifically, a ketalization) of glycerol with acetone (B3395972), catalyzed by an acid. mdpi.comtci-thaijo.org Solid acid catalysts, particularly those functionalized with sulfonic acid groups, are highly effective for this transformation. mdpi.comresearchgate.net
The catalytic pathway proceeds via a Brønsted acid mechanism. The key steps are:
Protonation of Acetone: The reaction initiates with the protonation of the carbonyl oxygen of an acetone molecule by a proton (H⁺) from a sulfonic acid group (-SO₃H) on the catalyst surface. This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A primary hydroxyl group of the glycerol molecule acts as a nucleophile and attacks the activated carbonyl carbon of the protonated acetone.
Hemiketal Formation: This attack leads to the formation of a protonated hemiketal intermediate.
Cyclization and Water Elimination: An intramolecular nucleophilic attack by the adjacent secondary hydroxyl group of the glycerol moiety on the central carbon occurs, followed by the elimination of a water molecule.
Deprotonation: The final step is the deprotonation of the resulting oxonium ion, which regenerates the acid catalyst site (-SO₃H) and yields the final product, solketal.
Theoretical Studies on Catalyst Acidity and Affinity
Theoretical studies, particularly those using Density Functional Theory (DFT), provide profound insights into the fundamental properties of catalysts, such as the nature of acid sites and their interaction with reactants and surfaces. These computational methods allow for the calculation of electronic structures, bond energies, and adsorption energies, which are difficult to determine experimentally.
DFT calculations have been employed to understand the influence of sulfonic acid groups on the stability and activity of catalysts. For instance, studies on sulfonic acid-grafted Platinum/Carbon (Pt/C) catalysts, used in fuel cells, have investigated the adsorption of the SO₃H group on different platinum crystal facets. nih.govproquest.com These studies calculate the adsorption energies and bond distances for SO₃H on Pt (100), (110), and (111) surfaces. The results indicate that the most stable adsorption configurations occur when an oxygen atom from the S-O bond or the sulfur atom itself binds to the Pt surface. nih.govproquest.com The trend in adsorption energy was found to be (111) > (100) > (110), suggesting that the sulfonic acid group preferentially binds to the Pt (111) facet, which helps to stabilize the Pt nanoparticles and enhance the catalyst's electrochemical stability. nih.govproquest.com
Furthermore, theoretical calculations can elucidate the acidity of molecules. DFT has been used to study changes in bond lengths and electron density upon photoexcitation of certain molecules, explaining observed increases in acidity. For example, calculations on 1-pyrenethiol showed that the S-H bond weakens and the C-S bond strengthens in the excited state, indicating an increase in the acidity of the S-H bond. acs.org Similar principles can be applied to understand the Brønsted acidity of sulfonic acid groups, where the electronic properties of the aryl backbone influence the dissociation energy of the O-H bond in the -SO₃H group.
The table below summarizes key findings from theoretical studies on sulfonic acid groups.
| System Studied | Theoretical Method | Key Finding | Implication | Reference |
| SO₃H group on Pt surfaces | DFT | Adsorption energy trend: Pt(111) > Pt(100) > Pt(110) | Explains enhanced stability of Pt nanoparticles on sulfonated supports. | nih.govproquest.com |
| 1-pyrenethiol (PySH) | DFT | S-H bond length increases and C-S bond length decreases upon photoexcitation. | Indicates increased acidity in the excited state, enabling photoacid catalysis. | acs.org |
| ortho-Substituted Benzenesulfonic Acids | DFT | Analysis of intramolecular hydrogen bonds. | Relates structural features to gas-phase deprotonation energies and acidity. | researchgate.net |
Analytical Techniques for Characterization and Quantification
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 4-acetoxybenzenesulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound by providing detailed information about the hydrogen and carbon atomic environments within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetoxy group. The aromatic region would likely show a complex splitting pattern due to the disubstituted benzene (B151609) ring. Based on analogous compounds like 4-acetoxybenzoic acid and p-toluenesulfonic acid, the protons on the benzene ring are expected to appear as two sets of doublets. The protons ortho to the sulfonyl group would likely be downfield due to its strong electron-withdrawing nature, while the protons ortho to the acetoxy group would be slightly more upfield. The methyl protons of the acetoxy group would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in this compound. The spectrum is expected to show signals for the two carbons of the acetoxy group (the methyl carbon and the carbonyl carbon) and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons will be influenced by the nature of the substituents. The carbon bearing the sulfonic acid group is expected to be significantly downfield, while the carbon attached to the acetoxy group will also be shifted downfield. The carbonyl carbon of the acetoxy group will appear at a characteristic downfield shift, typically in the range of 168-172 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -SO₃H) | 7.8 - 8.0 (d) | 128 - 132 |
| Aromatic CH (ortho to -OCOCH₃) | 7.2 - 7.4 (d) | 121 - 125 |
| Aromatic C-SO₃H | - | 145 - 150 |
| Aromatic C-OCOCH₃ | - | 150 - 155 |
| Acetoxy -CH₃ | 2.2 - 2.4 (s) | 20 - 22 |
| Acetoxy C=O | - | 169 - 171 |
Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The FT-IR spectrum is expected to show characteristic absorption bands for the sulfonic acid group, the ester group, and the aromatic ring.
Key expected absorption bands include:
O-H stretch of the sulfonic acid group, which will appear as a broad band in the region of 3200-2500 cm⁻¹.
S=O asymmetric and symmetric stretches of the sulfonic acid group, which are expected to appear as strong bands around 1350-1470 cm⁻¹ and 1150-1250 cm⁻¹, respectively.
C=O stretch of the acetoxy group, which will be a strong, sharp peak around 1760-1770 cm⁻¹.
C-O stretch of the ester, which will likely show two bands, one for the aryl-oxygen bond and one for the acyl-oxygen bond, in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
C=C stretches of the aromatic ring, which will appear as a series of bands in the 1600-1450 cm⁻¹ region.
C-H stretches of the aromatic ring will be observed above 3000 cm⁻¹, while the C-H stretch of the methyl group will be just below 3000 cm⁻¹.
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonic Acid O-H Stretch | 3200 - 2500 | Broad, Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Ester C=O Stretch | 1770 - 1760 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Sulfonic Acid S=O Asymmetric Stretch | 1470 - 1350 | Strong |
| Sulfonic Acid S=O Symmetric Stretch | 1250 - 1150 | Strong |
| Ester C-O Stretch | 1300 - 1000 | Strong |
Mass Spectrometry (GC-MS, LC-MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. Due to the low volatility and polar nature of the sulfonic acid group, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the most suitable technique.
In negative ion mode ESI-MS, this compound is expected to readily deprotonate to form the [M-H]⁻ ion, which would allow for the confirmation of its molecular weight. Further fragmentation (MS/MS) of this parent ion would likely involve the loss of the acetyl group (as ketene, 42 Da) or the entire acetoxy group (59 Da), as well as the loss of SO₃ (80 Da).
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Ion | m/z (Expected) | Description |
| [M-H]⁻ | 215.0 | Parent Ion |
| [M-H-CH₂CO]⁻ | 173.0 | Loss of ketene |
| [M-H-CH₃COO]⁻ | 156.0 | Loss of acetate (B1210297) radical |
| [M-H-SO₃]⁻ | 135.0 | Loss of sulfur trioxide |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of this compound. Due to its polar nature, reversed-phase HPLC would be a suitable technique. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid to suppress the ionization of the sulfonic acid group and improve peak shape, would be appropriate. ijpsr.com
UV detection is ideal for this compound due to the presence of the aromatic ring, which will exhibit strong absorbance in the UV region, typically around 254 nm. The retention time of the compound can be adjusted by varying the composition of the mobile phase.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is not typically used for the analysis of small molecules like this compound itself. However, it is a critical technique for characterizing polymers that incorporate this monomer. researchgate.netintertek.com If this compound were to be polymerized, for instance, through its vinyl derivative, GPC would be used to determine the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymer. researchgate.net The choice of solvent and column for GPC would depend on the solubility of the polymer.
Advancements in Analytical Methodologies for Sulfonic Acids
The analysis of sulfonic acids, including aromatic derivatives like this compound, has benefited significantly from advancements in liquid chromatography and detection technologies. These modern methodologies offer improved resolution, sensitivity, and specificity.
Mixed-Mode Chromatography
Mixed-mode chromatography has emerged as a robust approach for the analysis of hydrophilic and strongly acidic compounds like benzenesulfonic acids. helixchrom.com These columns possess both reversed-phase and ion-exchange characteristics. For instance, a mixed-mode reversed-phase anion- and cation-exchange column can retain sulfonic acids through a combination of weak reversed-phase interactions and strong anion-exchange mechanisms. helixchrom.com This dual retention mechanism provides better control over retention and peak shape, which can be finely tuned by adjusting the mobile phase parameters such as pH, ion concentration, and organic solvent content. helixchrom.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of high-performance liquid chromatography with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of sulfonated compounds. nih.govnih.gov Mass spectrometry provides high selectivity and sensitivity, and it can also yield structural information for identification purposes. nih.gov Negative-ion electrospray ionization (ESI) is particularly well-suited for the detection of sulfonated compounds, as they readily form deprotonated molecules [M-H]⁻. researchgate.net
For complex mixtures, ion-pair reversed-phase HPLC can be used to improve retention and separation. While traditional ion-pairing reagents like tetrabutylammonium (B224687) salts are not volatile and thus incompatible with MS, methods have been developed to overcome this. researchgate.net These include using more volatile ion-pairing reagents like dihexylammonium acetate or employing a post-column suppressor to remove the non-volatile reagent before the eluent enters the mass spectrometer. researchgate.netresearchgate.net
Post-Column Derivatization
To enhance the sensitivity and selectivity of detection for sulfonic acids that may have weak UV chromophores, post-column derivatization techniques can be employed. After the analytes are separated by chromatography, a reagent is introduced that reacts with the sulfonic acids to produce a product with strong UV-visible absorbance or fluorescence. researchgate.net This approach has been successfully used in anion-exchange chromatography to achieve highly accurate and sensitive determination of sulfonic acids. researchgate.net
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique based on the migration of charged analytes in an electrolyte solution under the influence of an electric field. usp.orgwikipedia.org Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates ions based on their charge-to-mass ratio. libretexts.orgresearchgate.net This technique is suitable for the analysis of small molecules like this compound and can achieve rapid separations with high resolution. libretexts.org The coupling of CE with mass spectrometry (CE-MS) further enhances its analytical power by providing mass identification of the separated components. researchgate.net
Validation and Reliability of Analytical Procedures
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. For the quantification of this compound, method validation ensures the reliability, accuracy, and precision of the results. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. loesungsfabrik.degmp-compliance.org
The key parameters considered during the validation of a quantitative chromatographic method include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. slideshare.net
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. slideshare.net This is typically evaluated by linear regression analysis of the calibration curve.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. slideshare.net
Accuracy: The closeness of the test results obtained by the method to the true value. slideshare.net Accuracy is often assessed using recovery studies, where a known amount of the analyte is spiked into a sample matrix. lcms.cz Recoveries are typically expected to be within the 80-120% range. lcms.cz
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. slideshare.net Precision is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Reproducibility: Expresses the precision between laboratories.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. slideshare.net
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. lcms.czslideshare.net
A validated HPLC method for the determination of organic acids in a complex matrix, for example, would have its performance characteristics clearly defined. ub.edulcms.cz
Table 2: Typical Validation Parameters for an HPLC Method for Organic Acid Quantification
| Validation Parameter | Typical Acceptance Criteria | Method of Evaluation |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Analysis of standard solutions at 5-6 concentrations; linear regression. |
| Accuracy | Recovery of 80-120%. lcms.cz | Spiking a blank matrix with known concentrations of the analyte. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%. ub.edu | Multiple injections of the same standard or sample. |
| Intermediate Precision | RSD ≤ 3% | Analysis on different days, with different analysts or equipment. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | Analysis of solutions with decreasing concentrations of the analyte. |
| Specificity | Peak purity analysis, separation from known impurities. | Comparison of chromatograms of blank, spiked, and actual samples. |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Acetoxybenzenesulfonic acid. These calculations provide detailed information about the molecule's geometry, orbital energies, and charge distribution.
By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electronic character and reactivity of the molecule can be understood. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For substituted benzenesulfonic acids, the nature and position of the substituents significantly influence the electronic properties. researchgate.net In the case of this compound, the acetoxy group at the para position acts as an electron-donating group, while the sulfonic acid group is a strong electron-withdrawing group. This push-pull electronic effect influences the aromatic ring's electron density and, consequently, its reactivity in electrophilic and nucleophilic reactions.
Detailed DFT studies on similar substituted benzoic acid derivatives have shown that computational methods can accurately predict molecular geometries and electronic properties. acs.org Natural Bond Orbital (NBO) analysis can further reveal details about intramolecular interactions, such as hyperconjugation and charge delocalization, which are vital for understanding the molecule's stability. While specific DFT data for this compound is not extensively published, data from related compounds can provide valuable approximations.
Table 1: Calculated Electronic Properties of a Representative Substituted Benzenesulfonic Acid Derivative (using DFT)
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 5.2 D |
Note: These values are representative and based on calculations for similar molecules. Actual values for this compound may vary.
Molecular Dynamics and Simulation for Reaction Pathway Prediction
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and predicting reaction pathways. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational changes, solvent effects, and the energetics of chemical reactions.
For this compound, MD simulations can be employed to explore its interactions with other molecules, such as solvents or reactants. This is particularly useful in understanding its behavior in solution and predicting how it might interact in a complex chemical environment. For instance, simulations of linear alkylbenzene sulfonate in hydrated phases have provided insights into the conformational dynamics and orientational ordering of the sulfonate group and the benzene (B151609) ring. nih.gov
Reactive molecular dynamics (RMD) simulations can be used to explore potential reaction pathways for the synthesis or degradation of this compound. rwth-aachen.de By using force fields that allow for the formation and breaking of chemical bonds, RMD can help identify intermediates and transition states in a reaction, providing a more complete picture of the reaction mechanism. This information is invaluable for optimizing reaction conditions and improving yields.
Computational Insights into Catalyst Design and Mechanism
Computational chemistry plays a crucial role in the design and optimization of catalysts for chemical reactions. mdpi.com For the synthesis of this compound, which can be prepared through the sulfonation of phenyl acetate (B1210297), computational methods can be used to design more efficient and selective catalysts.
DFT calculations can be used to study the mechanism of the sulfonation reaction, identifying the key intermediates and transition states. This allows for the rational design of catalysts that can lower the activation energy of the desired reaction pathway while suppressing side reactions. For example, computational modeling can be used to investigate the interaction of the reactants with different catalyst surfaces or active sites, helping to identify the most promising catalyst candidates. mdpi.com
Furthermore, computational studies can provide insights into the role of the catalyst in directing the regioselectivity of the reaction, ensuring that the sulfonic acid group is introduced at the desired position on the aromatic ring. By understanding the electronic and steric factors that control the reaction, it is possible to design catalysts that favor the formation of the para-substituted product, this compound.
Predictive Modeling for Chemical Behavior and Interactions
Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structure. nih.govchemijournal.comsemanticscholar.org These models are built by establishing a mathematical relationship between the molecular descriptors of a set of compounds and their experimentally determined properties.
For this compound and its derivatives, QSAR and QSPR models can be developed to predict a wide range of properties, including their toxicity, bioavailability, and environmental fate. researchgate.netresearchgate.net This is particularly useful in the early stages of drug discovery and materials science, as it allows for the rapid screening of large numbers of compounds without the need for extensive experimental testing.
The development of these predictive models relies on the calculation of a variety of molecular descriptors, which can be derived from the compound's 2D or 3D structure. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. By using statistical methods to correlate these descriptors with the desired property, it is possible to build robust and predictive models. Machine learning algorithms are increasingly being used to develop more accurate and sophisticated predictive models for chemical behavior. nih.govresearchgate.net
Environmental Transformation and Degradation Pathways
Abiotic Transformation Processes of Sulfonic Acids
Abiotic processes, primarily hydrolysis and photolysis, are key initial steps in the transformation of many organic pollutants.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For 4-Acetoxybenzenesulfonic acid, two primary sites are susceptible to hydrolysis: the acetate (B1210297) ester linkage and the carbon-sulfur bond of the sulfonate group.
The ester group is significantly more susceptible to hydrolysis than the aromatic C-SO₃⁻ bond. Under typical environmental pH conditions, the ester linkage can be cleaved to yield 4-hydroxybenzenesulfonic acid (p-phenolsulfonic acid) and acetic acid. This reaction can be catalyzed by acids or bases.
Conversely, the bond connecting the sulfonate group to the benzene (B151609) ring is notably stable. Cleavage of this bond generally requires harsh conditions, such as reaction with a strong base like molten sodium hydroxide (B78521) at high temperatures, which are not typical of the natural environment. wikipedia.org Therefore, the primary abiotic hydrolysis product of this compound in the environment is expected to be 4-hydroxybenzenesulfonic acid.
Table 1: Potential Abiotic Transformation Products of this compound
Photolytic degradation, or photolysis, involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, this process is often mediated by the generation of highly reactive species like hydroxyl radicals (•OH). oup.com
Studies on benzenesulfonic acid (BSA) have shown that sonochemically generated hydroxyl radicals can effectively degrade the molecule. cusat.ac.in The process involves the formation of mono- and di-hydroxylated BSA derivatives as initial intermediates. cusat.ac.in Prolonged exposure leads to the breaking of the aromatic ring and the eventual release of the sulfonate group as sulfate (B86663) ions. cusat.ac.in It is plausible that this compound, and its hydrolysis product 4-hydroxybenzenesulfonic acid, would follow a similar pathway. The presence of the hydroxyl group in the latter may even accelerate photodegradation by activating the aromatic ring.
Biodegradation Pathways in Environmental Compartments
Microorganisms in soil and water play a crucial role in the complete mineralization of organic sulfonates. The degradation can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.
Aerobic Transformation: Under aerobic conditions, bacteria have been shown to utilize aromatic sulfonates as their sole source of carbon and energy. nih.govrsc.org A common pathway, observed in Alcaligenes sp., begins with the transport of the compound into the bacterial cell. nih.gov This is followed by an attack by a dioxygenase enzyme, which incorporates oxygen into the aromatic ring and cleaves the carbon-sulfur bond, releasing the sulfur as sulfite (B76179) (SO₃²⁻). nih.gov This initial step typically results in the formation of a catechol (a dihydroxybenzene derivative). nih.gov The catechol then undergoes ring cleavage, and the resulting aliphatic acids are funneled into central metabolism. nih.govnih.gov For 4-hydroxybenzenesulfonic acid (the expected initial product), this process would lead to the formation of hydroquinone (B1673460) or another hydroxylated intermediate before ring fission.
Anaerobic Transformation: In the absence of oxygen, a different set of microorganisms and metabolic strategies are employed. Some anaerobic bacteria, including certain species of Clostridium and Desulfovibrio, can utilize aromatic sulfonates. ru.nl Sulfate-reducing bacteria, for example, can use the sulfonate group as a terminal electron acceptor in a process analogous to sulfate respiration. ru.nl This results in the reduction of the sulfonate group to sulfide (B99878) (S²⁻). The aromatic portion of the molecule may then be degraded further or remain as a persistent intermediate, depending on the microbial consortium present. While this has been demonstrated for simpler aromatic sulfonates, it represents a potential anaerobic fate for this compound. ru.nl
The intermediates and final products of biodegradation depend heavily on the environmental conditions and the microorganisms present.
Based on established pathways for related compounds, the aerobic degradation of this compound would likely proceed as follows:
Initial hydrolysis (biotic or abiotic) to 4-hydroxybenzenesulfonic acid and acetic acid.
Dioxygenase-mediated desulfonation of 4-hydroxybenzenesulfonic acid to yield sulfite (SO₃²⁻) and a catechol-like intermediate (e.g., hydroquinone or 1,2,4-trihydroxybenzene).
Ring cleavage of the catechol intermediate, leading to various aliphatic carboxylic acids .
Complete mineralization to carbon dioxide (CO₂) , water (H₂O) , and sulfate (SO₄²⁻) (as sulfite is readily oxidized to sulfate in aerobic environments). nih.gov
Under anaerobic conditions, the primary products would be different, with the sulfur moiety being reduced rather than oxidized. The expected products would include sulfide (S²⁻) and potentially aromatic intermediates, which may or may not be further degraded to methane (B114726) and carbon dioxide. ru.nl
Table 2: Potential Biodegradation Intermediates and Products of this compound
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Traditional sulfonation methods often rely on harsh reagents like fuming sulfuric acid, posing environmental and handling challenges. The future of sulfonic acid synthesis lies in developing greener, safer, and more efficient alternatives. A promising strategy involves the use of sulfur dioxide surrogates, such as the inexpensive and easy-to-handle industrial material thiourea (B124793) dioxide, combined with air as a green oxidant. researchgate.netrsc.org This approach allows for the synthesis of aryl sulfonic acids under milder, and in some cases, transition-metal-free conditions. rsc.org
Another avenue for sustainable production is the exploration of biocatalysis. Microbial synthesis routes, which use renewable feedstocks under mild conditions, offer a highly sustainable alternative to conventional chemical methods. nih.gov For instance, multi-enzyme cascades in microorganisms have been engineered to produce related compounds like 4-hydroxybenzoic acid from biobased L-tyrosine, a process that avoids toxic catalysts and high-pressure conditions. nih.gov Research into similar enzymatic or whole-cell biocatalytic pathways for 4-acetoxybenzenesulfonic acid could revolutionize its production. Furthermore, solvent-free synthesis techniques represent a significant step forward in reducing waste and energy consumption in chemical processes. rsc.org
| Synthesis Strategy | Key Features | Potential Advantages |
| Sulfur Dioxide Surrogates | Utilizes reagents like thiourea dioxide and air as an oxidant. researchgate.netrsc.org | Eco-friendly, milder reaction conditions, avoids harsh traditional reagents. rsc.org |
| Biocatalysis | Employs enzymes or whole-cell microorganisms. nih.gov | Uses renewable feedstocks, mild conditions, environmentally friendly. nih.gov |
| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. rsc.orgresearchgate.net | Reduces waste, lowers energy consumption, simplifies purification. rsc.org |
Design of Advanced Catalytic Systems Incorporating Sulfonic Acid Moieties
The sulfonic acid group is a powerful functional moiety for creating solid acid catalysts, which are central to green chemistry due to their ease of separation and reusability. hori-chem.com Future research will focus on designing advanced catalytic systems by immobilizing sulfonic acid groups onto various solid supports. hori-chem.com High-surface-area inorganic materials like silica (B1680970), zirconia, and mesoporous carbons are excellent candidates for supports. ijmerr.commdpi.com
Key areas of development include:
Enhanced Stability : A major challenge with solid acid catalysts is the leaching of the active sulfonic acid groups from the support, especially in the presence of water. mdpi.com Future designs will focus on creating more robust linkages between the sulfonic acid moiety and the support, for instance, by using phenyl linkers which show greater stability than propyl linkers. mdpi.com
Hierarchical Porosity : Creating materials with both mesopores and macropores can significantly enhance catalytic activity by improving molecular diffusion and access to active sites within the catalyst structure. acs.org
Hydrophobicity : In reactions that produce water, the catalyst's performance can be inhibited. elsevierpure.com Designing hydrophobic solid acid catalysts, for example by functionalizing biochar with both sulfonic acid and hydrophobic groups, can repel water from the active sites, leading to higher activity and selectivity. elsevierpure.com
Electrocatalysts : Grafting phenylsulfonic acid groups onto carbon-supported platinum catalysts has been shown to enhance electrochemical activity, a promising development for fuel cell technology. nih.gov
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic approach combining computational modeling and experimental validation is crucial for accelerating the development of new catalysts and processes. Density Functional Theory (DFT) is a powerful computational tool for investigating the underlying mechanisms of catalytic reactions at the molecular level.
For example, DFT calculations have been used to study the adsorption energy of sulfonic acid groups on different crystal faces of platinum, providing insights into how these groups influence the catalyst's electrochemical activity. nih.gov This computational data, when correlated with experimental results from techniques like cyclic voltammetry, offers a detailed picture of the structure-activity relationship. nih.gov Future research will increasingly rely on this integrated approach to:
Predict the most effective catalyst structures.
Understand reaction pathways and transition states.
Elucidate the role of solvents and other reaction parameters.
Screen potential catalyst candidates before undertaking extensive laboratory work.
Novel Applications in Emerging Technologies and Materials Science
While this compound and related compounds are established as catalysts in organic synthesis, ongoing research is uncovering their potential in a range of emerging fields. researchgate.netshirazu.ac.ir The strong acidity and functional nature of the sulfonic acid group make it suitable for various high-performance applications.
| Application Area | Specific Use | Significance |
| Biofuel Production | Catalyzing alkylation reactions for the synthesis of high-density biofuels. elsevierpure.com | Contributes to the development of renewable energy sources. |
| Biomass Conversion | Acting as a solid acid catalyst for the dehydration of fructose to 5-(hydroxymethyl)furfural (5-HMF). mdpi.com | 5-HMF is a key platform chemical for producing biofuels and bio-based polymers. |
| Energy Systems | Dehydration of methanol to dimethyl ether (DME) for power-to-gas systems. ijmerr.com | DME is a clean-burning fuel and energy carrier. |
| Advanced Polymers | Serving as a monomer or catalyst in the synthesis of high-performance polymers like liquid crystalline polymers. nih.gov | Enables the creation of materials with advanced thermal and mechanical properties. |
| Electrocatalysis | Enhancing the performance and durability of platinum-based catalysts in fuel cells. nih.gov | Addresses key challenges in the development of clean energy technologies. |
Challenges and Opportunities in Green Chemistry Approaches to Sulfonic Acid Synthesis and Use
The shift towards green and sustainable chemistry presents both challenges and significant opportunities for the synthesis and application of sulfonic acids.
Challenges:
Catalyst Deactivation : The primary challenge for sulfonic acid-based solid catalysts is their long-term stability. Leaching of the functional group from the support remains a key hurdle for industrial applications. mdpi.com
Water Inhibition : The presence of water, often a byproduct in condensation reactions, can decrease the acidity of sulfonic acid catalysts and promote undesirable side reactions. elsevierpure.com
Corrosivity : Despite being "greener" than liquid mineral acids, sulfonic acids are still corrosive and require careful handling. hori-chem.com
Opportunities:
Benign Synthesis Methods : There is a vast opportunity to develop and scale up novel synthetic routes that use non-toxic reagents, renewable feedstocks, and milder conditions, such as those employing air as the oxidant or biocatalytic processes. rsc.orgnih.gov
Recyclable Catalysts : The continued development of robust, solid-supported sulfonic acid catalysts is a major opportunity. Immobilizing the acid functionality transforms it from a potentially hazardous liquid waste into a recyclable, environmentally benign solid catalyst. hori-chem.com
Process Intensification : The use of technologies like microwave-assisted synthesis can reduce reaction times, increase energy efficiency, and minimize waste generation. hori-chem.com
Biodegradable Alternatives : Research into biodegradable sulfonic acids, such as methane (B114726) sulfonic acid, provides a model for designing new, environmentally benign acid catalysts that can break down into harmless substances. orientjchem.org
Q & A
Q. What are the standard synthetic protocols for 4-Acetoxybenzenesulfonic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sulfonation and acetylation steps. A common approach is:
Sulfonation of benzene derivatives : React 4-hydroxybenzenesulfonic acid with acetic anhydride under controlled conditions (e.g., 60–80°C, inert atmosphere) to introduce the acetoxy group.
Purification : Use recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Optimization : Adjust molar ratios (e.g., acetic anhydride excess) and monitor reaction progress via TLC. For reproducibility, maintain strict temperature control and inert gas flow to prevent hydrolysis of the acetoxy group .
Q. What analytical techniques are most effective for characterizing this compound?
Answer: Key methods include:
Q. How should this compound be stored to ensure long-term stability?
Answer:
- Storage conditions : Protect from moisture and light in airtight containers at 2–8°C.
- Stability monitoring : Conduct periodic FT-IR analysis to detect hydrolysis (loss of acetoxy C=O peak at ~1750 cm⁻¹). Avoid prolonged exposure to basic pH, which accelerates degradation .
Advanced Research Questions
Q. How can computational methods (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?
Answer:
- QSAR : Use software like MOE or Schrödinger to correlate substituent electronic properties (Hammett σ constants) with biological endpoints (e.g., enzyme inhibition). Validate models with leave-one-out cross-validation (R² > 0.85) .
- Docking : Dock derivatives into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8.0 kcal/mol and hydrogen bonds to catalytic zinc ions .
Q. How can contradictory spectral data (e.g., NMR shifts, MS fragmentation patterns) be resolved during characterization?
Answer:
- Internal standards : Use tetramethylsilane (TMS) for NMR calibration and deuterated solvents to eliminate solvent-shift discrepancies .
- High-resolution MS : Resolve isobaric interferences (e.g., Cl⁻ adducts) via Orbitrap or TOF analyzers (mass accuracy < 3 ppm) .
- Replicate experiments : Repeat syntheses under standardized conditions to distinguish artifacts from true signals .
Q. What experimental designs are suitable for studying the interactions of this compound with biological membranes or proteins?
Answer:
- Surface plasmon resonance (SPR) : Immobilize target proteins on a CM5 chip and measure binding kinetics (ka, kd) at varying compound concentrations.
- Fluorescence quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor Trp emission at 340 nm (λex = 280 nm). Calculate Stern-Volmer constants to assess binding affinity .
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
Answer:
- Critical variables : Compare reaction parameters (temperature, solvent polarity, catalyst loading) across studies. For example, yields drop below 60% if acetic anhydride is added too rapidly, leading to incomplete acetylation .
- Design of Experiments (DoE) : Use factorial designs to isolate factors affecting yield (e.g., time, temperature) and optimize via response surface methodology .
Data Presentation and Reproducibility
Q. What are best practices for presenting raw and processed data in publications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
